Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester
Description
Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester (CAS: 186682-26-8) is a substituted β-keto ester featuring a 4-chlorophenyl group conjugated to a methylene moiety at the 2-position of the butanoic acid backbone. Its molecular formula is C₁₃H₁₃ClO₃, with a molecular weight of 297.14 g/mol . The compound’s structure enables keto-enol tautomerism, a characteristic of β-keto esters, which influences its reactivity in organic synthesis. It is primarily utilized in pharmaceutical intermediates, such as in the synthesis of amlodipine-related impurities, as noted in Daicel Pharma’s impurity standards .
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZOEHATVEHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327219 | |
| Record name | Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19411-80-4 | |
| Record name | Ethyl 2-[(4-chlorophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19411-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations, particularly in the context of Baclofen.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester is not well-documented. its structural similarity to other biologically active compounds suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
a) Butanoic Acid, 2-[(4-Bromophenyl)Methylene]-3-Oxo-, Ethyl Ester (CAS: 186682-26-8)
- Molecular Formula : C₁₃H₁₃BrO₃
- Molecular Weight : 297.14 g/mol
- Key Difference : Bromine replaces chlorine at the para position of the phenyl ring. The larger atomic radius of bromine increases molecular weight slightly and may alter lipophilicity and electronic properties, affecting binding affinity in biological systems .
b) Butanoic Acid, 2-Chloro-3-Oxo-, Ethyl Ester (CAS: 609-15-4)
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- Key Difference : A chlorine atom replaces the (4-chlorophenyl)methylene group at the 2-position. This simpler structure lacks aromaticity, reducing conjugation and stability compared to the target compound. It is used as a precursor in Claisen condensations .
c) Butanoic Acid, 4-Chloro-4-Oxo-, Ethyl Ester (CAS: 14794-31-1)
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- Key Difference: The oxo and chloro groups are at the 4-position instead of the 3- and 2-positions.
Analogues with Modified Ester Groups or Substituents
a) Ethyl (2E)-2-(Ethoxymethylene)-3-Oxobutanoate (CAS: 3788-94-1)
- Molecular Formula : C₉H₁₂O₄
- Key Difference: The 4-chlorophenyl group is replaced with an ethoxymethylene moiety.
b) Butanoic Acid, 2-(Hydroxyimino)-3-Oxo-, Ethyl Ester (CAS: N/A)
- Molecular Formula: C₆H₉NO₄
- Key Difference: A hydroxyimino group replaces the (4-chlorophenyl)methylene group. This introduces hydrogen-bonding capability, which could influence solubility and coordination chemistry .
c) Butanoic Acid, 2-[(3-Nitrophenyl)Methylene]-3-Oxo-, 2-Methoxyethyl Ester (CAS: 85677-91-4)
- Molecular Formula: C₁₄H₁₅NO₆
- Key Difference : A nitro group at the phenyl meta position and a methoxyethyl ester group. The nitro group increases electrophilicity, while the methoxyethyl ester may improve bioavailability due to enhanced solubility .
Physicochemical and Reactivity Comparison
Biological Activity
Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester, commonly referred to as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in pharmacology and medicinal chemistry.
- Molecular Formula: CHClO
- Molecular Weight: 240.67 g/mol
- CAS Registry Number: 609-15-4
- IUPAC Name: this compound
The compound features a butanoic acid backbone with a chlorophenyl group that contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to butanoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that certain esters can inhibit the growth of various bacterial strains. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of butanoic acid derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of key enzymes involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various butanoic acid derivatives, including ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate. The compound showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. -
Anticancer Mechanism
In a preclinical study published in the Journal of Medicinal Chemistry, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was tested against several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent response with an IC50 value indicating effective cytotoxicity at concentrations achievable in vivo.
Pharmacological Applications
The unique structure of this compound suggests potential applications in drug design. Its ability to modulate biological pathways makes it a candidate for further development as an antimicrobial or anticancer agent.
Toxicological Considerations
Toxicity assessments are crucial for any pharmaceutical development. Preliminary studies suggest that while the compound exhibits biological activity, its safety profile requires thorough investigation through animal models and clinical trials.
Q & A
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
- Methodological Answer : The synthesis can be approached via Claisen condensation between ethyl acetoacetate and 4-chlorobenzaldehyde. Key parameters include:
- Solvent choice : Anhydrous ethanol or toluene to minimize side reactions.
- Catalyst : Piperidine or ammonium acetate to facilitate enolate formation.
- Temperature : Reflux conditions (70–80°C) for 6–8 hours.
Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), conjugated ketone (δ 2.5–3.0 ppm), and 4-chlorophenyl protons (δ 7.3–7.5 ppm).
- ¹³C NMR : Confirm the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
- IR Spectroscopy : Detect C=O stretches (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~250–260 (exact mass depends on isotopic Cl pattern) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities . Strategies include:
- Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with NIST reference data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.
- X-ray crystallography : Confirm solid-state conformation if crystalline derivatives are accessible .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., α-carbon to ketone).
- Molecular Dynamics (MD) Simulations : Model interactions in polar solvents (e.g., DMSO) to assess stability of the enolate intermediate.
- Hammett Constants : Use substituent parameters (σ for 4-Cl) to predict reaction rates in substitution or addition reactions .
Q. How can derivatives be designed to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Ester group modification : Replace ethyl with bulkier groups (e.g., tert-butyl) to study steric effects on binding.
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position of the phenyl ring to enhance electrophilicity.
- QSAR Modeling : Correlate logP values and dipole moments with experimental bioactivity data (e.g., enzyme inhibition assays) .
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in isolating the compound due to keto-enol tautomerism?
- Methodological Answer :
- Low-temperature crystallization : Perform recrystallization at 0–4°C to stabilize the keto form.
- Acidic conditions : Use dilute HCl (pH ~3) during workup to suppress enolate formation.
- HPLC with C18 column : Optimize mobile phase (acetonitrile/water with 0.1% formic acid) for baseline separation of tautomers .
Q. How should researchers analyze conflicting bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature.
- Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols.
- Molecular docking : Validate binding poses with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
